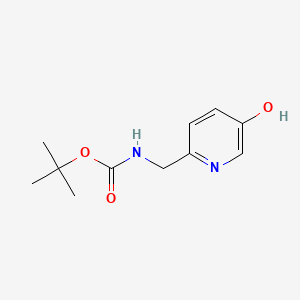

2-(Aminométhyl)-5-hydroxypyridine, 2-BOC protégé

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C11H16N2O3 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the 5-hydroxy position of the pyridine ring

Applications De Recherche Scientifique

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate or a pharmacological tool.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

The primary targets of 2-(Aminomethyl)-5-hydroxypyridine, 2-BOC protected, also known as TERT-BUTYL N-[(5-HYDROXYPYRIDIN-2-YL)METHYL]CARBAMATE, are bacterial membranes . The compound is thought to enhance the proton sponge effect, promoting bacterial membrane permeability and allowing antibiotics to reach their intracellular target .

Mode of Action

The compound interacts with its targets by accepting protons from its surroundings, leading to a stronger proton sponge effect . This interaction increases the permeability of bacterial membranes, facilitating the entry of antibiotics into bacterial cells .

Biochemical Pathways

The compound affects the biochemical pathways related to bacterial membrane integrity . By enhancing the proton sponge effect, it disrupts the normal functioning of bacterial membranes, leading to increased permeability . This disruption allows antibiotics to penetrate bacterial cells more effectively, enhancing their antibacterial activity .

Pharmacokinetics

The boc group is known to be stable towards most nucleophiles and bases , suggesting that the compound may have good stability in the body

Result of Action

The result of the compound’s action is an enhanced antibacterial effect. By increasing bacterial membrane permeability, the compound allows antibiotics to more effectively reach their intracellular targets, leading to more effective bacterial killing .

Action Environment

The action of the compound can be influenced by environmental factors such as pH. For instance, the compound can accept more protons in acidic conditions, enhancing the proton sponge effect and thereby increasing bacterial membrane permeability . Additionally, the Boc group is stable under a wide range of conditions , suggesting that the compound may have good stability in various environments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate typically involves the following steps:

Starting Material: The synthesis begins with 5-hydroxypyridine.

Protection of Hydroxyl Group: The hydroxyl group is protected using a tert-butyl carbamate group.

Formation of Carbamate: The protected hydroxyl group is then reacted with methyl isocyanate to form the desired carbamate compound.

Industrial Production Methods

Industrial production methods for tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine ketones or aldehydes, while reduction can produce various pyridine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl carbamate

- tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate

- tert-Butyl (3-hydroxypyridin-2-yl)carbamate

Uniqueness

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its tert-butyl carbamate group provides stability and reactivity that can be leveraged in various synthetic and research applications.

Activité Biologique

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables to summarize its effects.

Chemical Structure and Synthesis

The molecular formula of tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate is C11H16N2O3, with a molecular weight of 224.26 g/mol. The synthesis typically involves:

- Starting Material : Pyridine undergoes nucleophilic substitution to form 5-bromopyridine.

- Hydroxylation : The brominated compound is hydroxylated to yield 5-bromo-3-hydroxypyridine.

- Carbamate Formation : Reaction with tert-butyl isocyanate introduces the carbamate group, resulting in the final product.

Biological Activity Overview

Research indicates that tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate exhibits various biological activities, particularly in enzyme inhibition and receptor binding.

The compound's mechanism of action involves interactions with specific molecular targets, primarily through its hydroxyl and carbamate groups. These interactions can modulate enzyme activity, impacting various biological pathways.

Biological Studies and Findings

Recent studies have focused on the compound's potential therapeutic applications, including:

- Enzyme Inhibition : Studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting conditions like Alzheimer's disease by inhibiting amyloid beta aggregation .

- Neuroprotective Effects : In vitro studies have demonstrated that tert-butyl ((5-hydroxypyridin-2-yl)methyl)carbamate can protect astrocytes from amyloid beta-induced cell death by reducing inflammatory markers such as TNF-α .

- Potential Anticancer Properties : The compound has also been investigated for its anticancer properties, showing promise in inhibiting cancer cell proliferation in preliminary assays.

Case Studies

Several case studies highlight the biological impact of tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate:

- Alzheimer's Disease Model : In a study involving scopolamine-induced memory impairment in rats, the compound exhibited moderate protective effects against cognitive decline, although its bioavailability in the brain was questioned .

- Cancer Cell Lines : In vitro tests on various cancer cell lines revealed a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

Data Summary

The following table summarizes key findings from recent studies on tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate:

| Study Focus | Biological Activity | Observations |

|---|---|---|

| Enzyme Inhibition | β-secretase and acetylcholinesterase | Prevents amyloid beta aggregation |

| Neuroprotection | Astrocyte protection | Reduces TNF-α levels in cell cultures |

| Anticancer Activity | Cell proliferation inhibition | Dose-dependent effects observed |

Propriétés

IUPAC Name |

tert-butyl N-[(5-hydroxypyridin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-6-8-4-5-9(14)7-12-8/h4-5,7,14H,6H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEQMSGEJUDANY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.